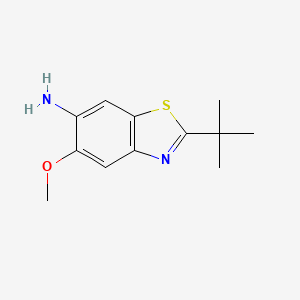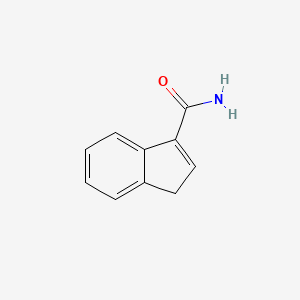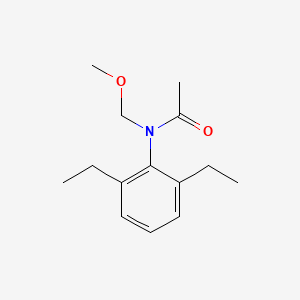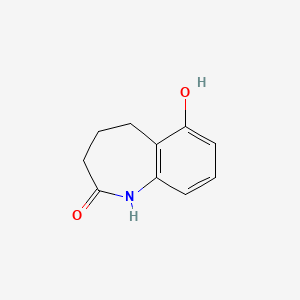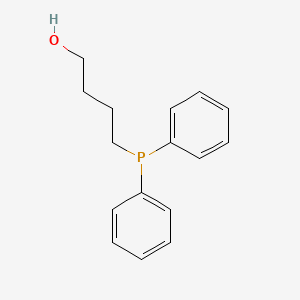
1-Butanol, 4-(diphenylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4-(diphenylphosphino)- is an organophosphorus compound with the chemical formula C16H17OP. It is a derivative of butanol where a diphenylphosphino group is attached to the fourth carbon atom of the butanol chain. This compound is known for its applications in organic synthesis and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(diphenylphosphino)- can be synthesized through the reaction of 4-bromobutanol with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for 1-Butanol, 4-(diphenylphosphino)- are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanol, 4-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The diphenylphosphino group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are common.
Coordination: Transition metals like palladium or nickel are used to form coordination complexes.
Major Products:
Oxidation: Formation of 4-(diphenylphosphino)butanal or 4-(diphenylphosphino)butanone.
Substitution: Formation of various substituted butyl phosphines.
Coordination: Formation of metal-phosphine complexes.
Applications De Recherche Scientifique
1-Butanol, 4-(diphenylphosphino)- is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.
Biology: Investigated for its potential in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butanol, 4-(diphenylphosphino)- primarily involves its ability to coordinate with metal ions. The diphenylphosphino group acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.
Comparaison Avec Des Composés Similaires
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound with two diphenylphosphino groups attached to a butane backbone.
1,2-Bis(diphenylphosphino)ethane: A shorter chain analog with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A compound with a three-carbon chain and two diphenylphosphino groups.
Uniqueness: 1-Butanol, 4-(diphenylphosphino)- is unique due to its single diphenylphosphino group attached to a butanol chain, providing distinct reactivity and coordination properties compared to its bis-phosphino analogs. Its structure allows for selective coordination and functionalization, making it valuable in specific catalytic applications.
Propriétés
Numéro CAS |
7526-70-7 |
|---|---|
Formule moléculaire |
C16H19OP |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
4-diphenylphosphanylbutan-1-ol |
InChI |
InChI=1S/C16H19OP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clé InChI |
CUWXSUUZRCXWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


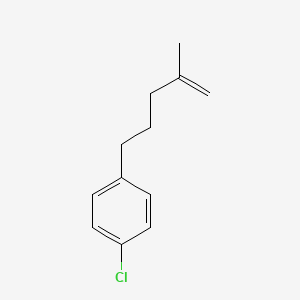
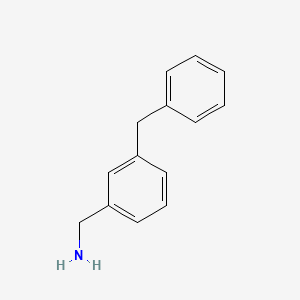
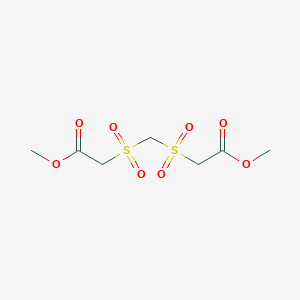
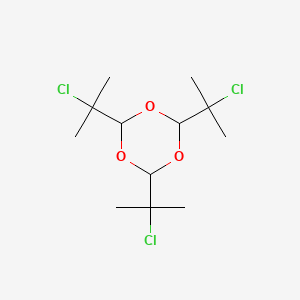
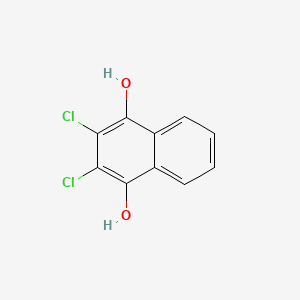
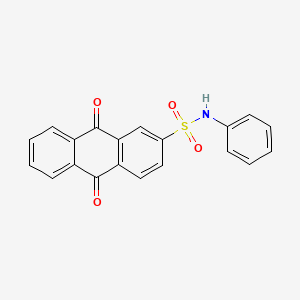
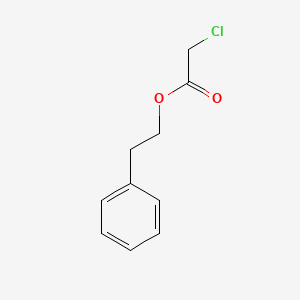
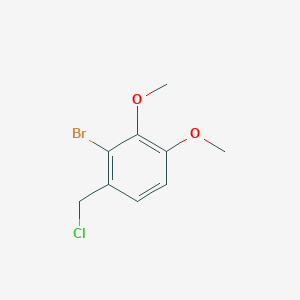
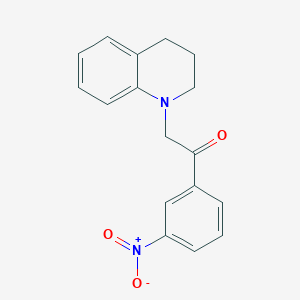
![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)
